2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide
Description
This compound belongs to the pyrazolo-triazine-acetamide class, characterized by a fused pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-bromophenyl group at position 2 and an N-(2,4-dimethylphenyl)acetamide side chain. Its molecular formula is C₂₂H₂₀BrN₅O₂, with a molecular weight of 482.34 g/mol (estimated). The 2,4-dimethylphenyl substituent on the acetamide moiety distinguishes it from analogs with methoxy, chloro, or other aryl groups .
Properties
CAS No. |
1326867-05-3 |
|---|---|
Molecular Formula |
C21H18BrN5O2 |
Molecular Weight |
452.312 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-13-3-8-17(14(2)9-13)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-4-6-16(22)7-5-15/h3-10,12H,11H2,1-2H3,(H,24,28) |
InChI Key |
CASPISUHQCVXLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 456.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent and an acetamide functional group. The unique arrangement of these moieties is believed to enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit various biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazines demonstrate significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, one study reported that similar compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting key enzymes involved in cancer metabolism and signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that this class of compounds may possess antimicrobial activity against certain bacterial strains, although further research is necessary to confirm these effects .
Research Findings
A detailed examination of the biological activity of this compound reveals several key findings:
Case Studies
Several case studies have focused on the biological implications of pyrazolo[1,5-d][1,2,4]triazine derivatives:
- Case Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated a series of pyrazolo[1,5-d][1,2,4]triazine derivatives for their anticancer properties. The lead compound demonstrated a significant reduction in tumor size in xenograft models .
- Enzyme Inhibition Study : Another research article highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression. The results indicated that the bromophenyl substituent plays a crucial role in enhancing inhibitory potency .
- Antimicrobial Assessment : A recent investigation assessed the antimicrobial efficacy of various pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the side chains significantly influenced antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:
Table 1 : Structural and molecular comparisons of the target compound with analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
